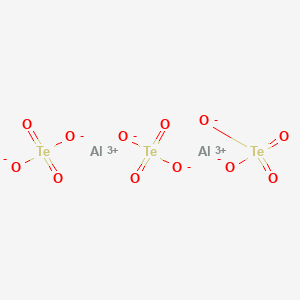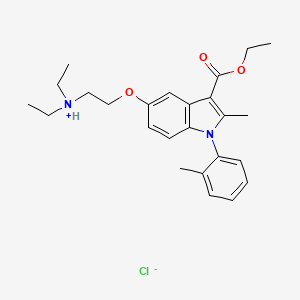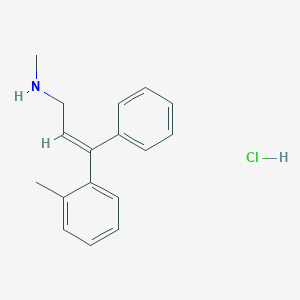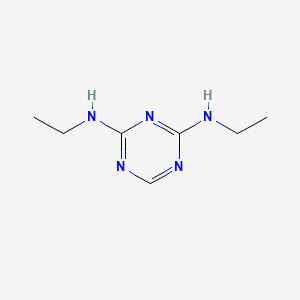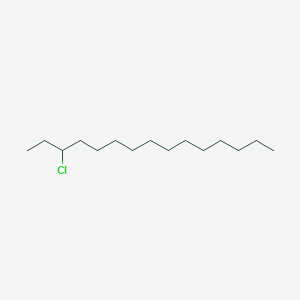![molecular formula C31H17NO3 B13729794 anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione CAS No. 40349-99-3](/img/structure/B13729794.png)
anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is a complex polycyclic aromatic compound It is characterized by its unique structure, which includes multiple fused aromatic rings and a trione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione typically involves multi-step organic reactions. One common method includes the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) to achieve the desired functionalization .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione involves its interaction with molecular targets through its aromatic rings and trione group. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler aromatic compound with similar photophysical properties.
Anthracene: Another polycyclic aromatic compound with three fused benzene rings.
Naphthalene: A two-ring aromatic compound with applications in organic synthesis.
Uniqueness
Anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione is unique due to its complex structure, which combines features of carbazole, anthracene, and naphthalene
Properties
CAS No. |
40349-99-3 |
|---|---|
Molecular Formula |
C31H17NO3 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
19-hydroxy-3-azaoctacyclo[18.11.1.02,18.04,17.05,14.07,12.021,26.028,32]dotriaconta-1(32),2,4,6,8,12,14,17,19,21,23,25,28,30-tetradecaene-10,27-dione |
InChI |
InChI=1S/C31H17NO3/c33-18-10-8-15-14-24-16(12-17(15)13-18)9-11-22-27-29(32-28(22)24)21-6-3-7-23-25(21)26(31(27)35)19-4-1-2-5-20(19)30(23)34/h1-10,12,14,35H,11,13H2 |
InChI Key |
LPAMUDXHSAQAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C3CC(=O)C=CC3=CC2=C4C1=C5C(=C6C7=CC=CC=C7C(=O)C8=CC=CC(=C86)C5=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


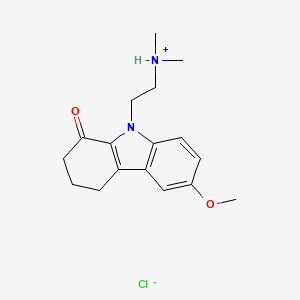
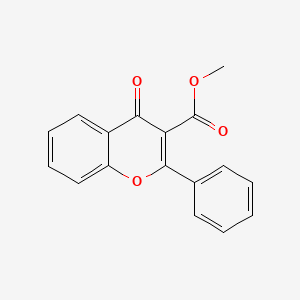
![N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13729731.png)
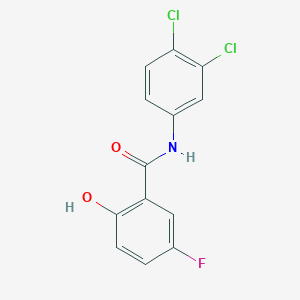
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)
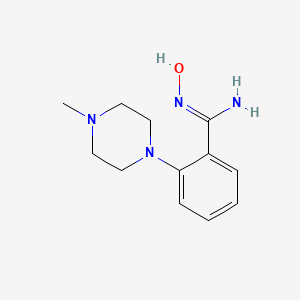

![(4R)-Methyl 4-((3S,10R,13R,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13729773.png)
